N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide
Description
This compound features a pyrazole core substituted with 3,5-dimethyl and thiophen-3-yl groups, linked via an ethyl chain to a 2-(trifluoromethoxy)benzenesulfonamide moiety. Although direct biological data are unavailable in the provided evidence, structural analogs (e.g., sulfonamide derivatives in , and 7) highlight the importance of these functional groups in medicinal chemistry.
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-2-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O3S2/c1-12-17(14-7-10-28-11-14)13(2)24(23-12)9-8-22-29(25,26)16-6-4-3-5-15(16)27-18(19,20)21/h3-7,10-11,22H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMITLCYYHBCII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNS(=O)(=O)C2=CC=CC=C2OC(F)(F)F)C)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide is a complex organic compound known for its diverse biological activities. This compound features a pyrazole ring, substituted with a thiophene group and a trifluoromethoxy moiety, which contributes to its unique properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 373.39 g/mol. The presence of trifluoromethoxy and sulfonamide groups is significant for its biological activity, potentially enhancing solubility and interaction with biological targets.
The mechanism of action involves the compound's interaction with specific enzymes or receptors in biochemical pathways. Its structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been tested against various cancer cell lines, showing significant cytotoxic effects. In one study, the compound demonstrated an IC50 value of 5.13 µM in the C6 glioma cell line, outperforming standard chemotherapeutics like 5-fluorouracil (IC50 = 8.34 µM) . The mechanism involved apoptosis induction and cell cycle arrest, particularly in the G0/G1 phase.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. It exhibited moderate to significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were lower than those of standard antibiotics, indicating its potential as an antimicrobial agent .
Antioxidant Activity
In addition to its anticancer and antimicrobial properties, this compound has shown promising antioxidant activity. This is crucial as oxidative stress plays a significant role in cancer progression and other diseases.
Summary of Biological Activities
Case Studies
- Study on C6 Glioma Cells : This research demonstrated that the compound induces apoptosis and cell cycle arrest, making it a candidate for glioma treatment .
- Antibacterial Screening : A series of tests against various bacterial strains revealed that the compound has significant antibacterial properties, particularly against resistant strains .
- Antioxidant Evaluation : In vitro assays indicated that this compound scavenges free radicals effectively, suggesting potential applications in oxidative stress-related conditions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Sulfonamide Group
The target compound’s 2-(trifluoromethoxy)benzenesulfonamide group distinguishes it from analogs such as:
- 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (): Incorporates a chromen-2-yl group and methylbenzenesulfonamide, suggesting divergent electronic and steric profiles.
Table 1: Substituent Comparison
Heterocyclic Core Modifications
The pyrazole-thiophene core contrasts with other heterocycles in similar compounds:
- 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (): These triazole derivatives lack the pyrazole-thiophene system but share sulfonamide groups, emphasizing the role of heterocycle choice in electronic properties.
- N-(3-(2-oxo-2,3-dihydrothiazol-4-yl)-5-(thiophene-2-sulfonamido)phenyl)thiophene-2-carboxamide (): Combines thiazole and thiophene, differing in ring size and conjugation patterns.
Table 2: Heterocyclic Core Comparison
Physicochemical and Spectroscopic Properties
- IR Spectroscopy : The target compound’s sulfonamide group should exhibit S=O stretches near 1350–1200 cm⁻¹, while the trifluoromethoxy group may show C-O-C vibrations at ~1250 cm⁻¹, comparable to analogs in .
- NMR : The ethyl linker’s protons (δ ~3.5–4.0 ppm) and aromatic protons from thiophene (δ ~7.0–7.5 ppm) would align with patterns in and .
Q & A
Basic: What are the recommended synthetic pathways for preparing this compound?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the construction of the pyrazole-thiophene core. A general procedure includes:
Pyrazole Formation : Reacting hydrazine derivatives with β-keto esters or diketones under reflux conditions to form the pyrazole ring .
Sulfonamide Coupling : Introducing the benzenesulfonamide group via nucleophilic substitution or coupling reactions (e.g., using sulfonyl chlorides in basic media) .
Trifluoromethoxy Incorporation : Electrophilic substitution or late-stage fluorination using reagents like TFAA (trifluoroacetic anhydride) .
Key Considerations : Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and characterization by -/-NMR and LC-MS are critical .
Basic: How is the compound characterized structurally?
Methodological Answer:
- Spectroscopy :
- NMR : -NMR confirms proton environments (e.g., pyrazole-CH at δ 2.1–2.5 ppm; thiophene protons at δ 7.2–7.5 ppm) .
- IR : Peaks at 1240–1255 cm (C=S/C-F stretching) and 1660–1680 cm (C=O/C=N) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for CHFNOS: 428.12 g/mol) .
Basic: What physicochemical properties are critical for experimental design?
Methodological Answer:
Advanced: How can structure-activity relationships (SAR) be explored for this compound?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified groups (e.g., replacing thiophene with furan or altering trifluoromethoxy position) and compare bioactivity .
- Pharmacophore Mapping : Use docking studies to identify key interactions (e.g., sulfonamide with kinase ATP-binding pockets) .
- Data Analysis : Correlate electronic (Hammett constants) or steric parameters with IC values in enzyme assays .
Advanced: What computational methods are suitable for predicting binding modes?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2 or kinases). Validate with co-crystal structures if available .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electronic effects of the trifluoromethoxy group .
- MD Simulations : Run 100 ns trajectories in GROMACS to evaluate binding stability .
Advanced: How do tautomeric forms impact biological activity?
Methodological Answer:
- Detection : Use -NMR in DMSO-d to identify tautomers (e.g., thione vs. thiol forms in triazole analogs) .
- Activity Comparison : Test tautomer-enriched samples in assays. For example, thione forms often show higher kinase inhibition due to improved hydrogen bonding .
Advanced: How can reaction yields be optimized for scale-up?
Methodological Answer:
- Condition Screening : Vary temperature (40–80°C), solvent (acetonitrile vs. DMF), and catalyst (e.g., Pd(OAc) for coupling steps) .
- Process Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and minimize side products .
Basic: What stability considerations are relevant for storage?
Methodological Answer:
- Storage : Keep at –20°C under inert atmosphere (argon) to prevent hydrolysis of the sulfonamide group .
- Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .
Advanced: How to resolve contradictions in biological data across studies?
Methodological Answer:
- Assay Standardization : Replicate experiments using identical cell lines (e.g., HepG2 vs. HEK293) and protocols (e.g., MTT vs. CellTiter-Glo) .
- Meta-Analysis : Apply statistical tools (ANOVA, Tukey’s test) to compare IC values from independent studies .
Advanced: What strategies validate target engagement in cellular models?
Methodological Answer:
- Pull-Down Assays : Use biotinylated probes to isolate target proteins from lysates, followed by Western blot .
- CETSA : Cellular Thermal Shift Assay to confirm thermal stabilization of targets upon compound treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
